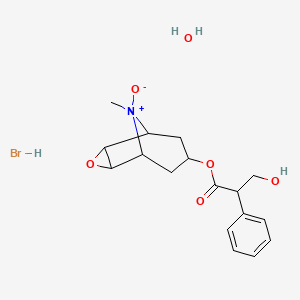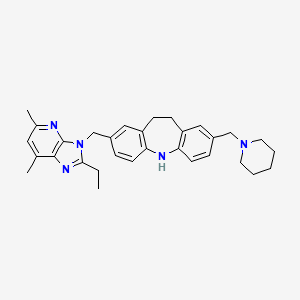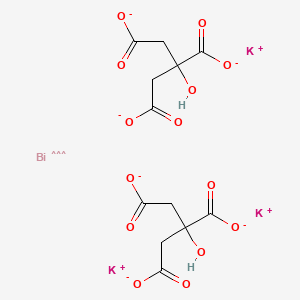
Scopolamine N-oxide hydrobromide monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scopolamine N-oxide hydrobromide monohydrate is a derivative of scopolamine, a tropane alkaloid found in various plants of the Solanaceae family. This compound is known for its anticholinergic properties, which means it can block the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This compound is often used in scientific research to study the binding characteristics of muscarinic cholinergic receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Scopolamine N-oxide hydrobromide monohydrate typically involves the oxidation of scopolamine. One common method is the oxidation of scopolamine using hydrogen peroxide in ethanol. This reaction results in the formation of Scopolamine N-oxide, which is then treated with hydrobromic acid to form the hydrobromide salt. The final product is crystallized as a monohydrate .
Industrial Production Methods
In industrial settings, the production of this compound can be enhanced using magnetic field-induced crystallization. This method involves the salifying crystallization of scopolamine, followed by treatment with a magnetic field to promote nucleation and crystal growth. This approach has been shown to increase the purity and recovery rate of the final product .
Chemical Reactions Analysis
Types of Reactions
Scopolamine N-oxide hydrobromide monohydrate undergoes various chemical reactions, including:
Oxidation: The initial formation of Scopolamine N-oxide involves the oxidation of scopolamine.
Substitution: The conversion to the hydrobromide salt involves a substitution reaction with hydrobromic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol is commonly used for the oxidation of scopolamine.
Substitution: Hydrobromic acid is used to form the hydrobromide salt.
Major Products Formed
Scopolamine N-oxide: Formed from the oxidation of scopolamine.
This compound: Formed from the reaction of Scopolamine N-oxide with hydrobromic acid and crystallized as a monohydrate.
Scientific Research Applications
Scopolamine N-oxide hydrobromide monohydrate is widely used in scientific research due to its ability to interact with muscarinic cholinergic receptors. Some of its applications include:
Pharmacology: Employed in the development and testing of new drugs targeting muscarinic receptors.
Toxicology: Used to understand the toxicological effects of anticholinergic compounds.
Biochemistry: Utilized in studies involving the structure and function of cholinergic receptors.
Mechanism of Action
Scopolamine N-oxide hydrobromide monohydrate acts as a non-selective competitive inhibitor of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it prevents the action of acetylcholine, leading to various physiological effects. The compound primarily targets the M1-M5 subtypes of muscarinic receptors, with weaker inhibition of the M5 subtype. This inhibition results in anticholinergic effects, such as reduced secretion of bodily fluids, relaxation of smooth muscles, and central nervous system depression .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: A tropane alkaloid closely related to scopolamine, with similar pharmacological effects.
Tropine: A precursor in the biosynthesis of tropane alkaloids, including scopolamine and atropine.
Uniqueness
Scopolamine N-oxide hydrobromide monohydrate is unique due to its specific oxidation state and the presence of the hydrobromide salt. These characteristics influence its binding affinity and selectivity for muscarinic receptors, making it a valuable tool in research focused on cholinergic systems.
Properties
Molecular Formula |
C17H24BrNO6 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH.H2O/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;;/h2-6,11-16,19H,7-9H2,1H3;1H;1H2 |
InChI Key |
ZBDORMJJJXFHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[N-(2-isothiocyanatoethyl) aminocarbonyl]forskolin](/img/structure/B10798842.png)
![2-[[3-[4-[[4-(4-Phenylphenyl)-1,3-thiazol-2-yl]amino]phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide](/img/structure/B10798844.png)
![5-((6-([1,1'-biphenyl]-4-yl)-5-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid](/img/structure/B10798848.png)
![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B10798849.png)
![2-[[(4aS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10798861.png)


![2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B10798888.png)


![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride](/img/structure/B10798903.png)


